molecular formula C19H22N4O4S2 B4718654 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No. B4718654
M. Wt: 434.5 g/mol
InChI Key: TWBPFPYIWDTPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine, also known as DNPS, is a chemical compound that has gained significant attention in scientific research. DNPS is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine involves the inhibition of CAIX, which is a transmembrane protein that is overexpressed in hypoxic conditions. CAIX plays a crucial role in pH regulation and is involved in the survival and proliferation of cancer cells. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine binds to the active site of CAIX, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions. This results in a decrease in the pH of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to decrease the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that regulates the expression of genes involved in angiogenesis and glycolysis. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a potent inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer progression. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-oxidant properties, which may be useful in studying the mechanisms of various inflammatory diseases. However, the use of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine in lab experiments may be limited by its solubility and stability, which may affect its efficacy.

Future Directions

For the study of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine include the development of analogs with improved properties and the investigation of its potential therapeutic applications in various diseases.

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer, including renal cell carcinoma. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-15-19(14-20-21(15)2)29(26,27)23-11-9-22(10-12-23)28(24,25)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPFPYIWDTPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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